![molecular formula C16H18OSi B12607766 ([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone CAS No. 648428-46-0](/img/structure/B12607766.png)
([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone: is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl group through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone typically involves the reaction of 4-bromobiphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be performed using or to yield .
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Hydrochloric acid in methanol at room temperature.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-methanol.
Substitution: Biphenyl-4-methanone.
Aplicaciones Científicas De Investigación
Chemistry: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is used as a precursor in the synthesis of various organic compounds, including pharmaceutical intermediates and functional materials .
Biology and Medicine: biologically active molecules and drug delivery systems due to its ability to modify the physicochemical properties of drugs.
Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is used in the production of polymers and advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone exerts its effects involves the interaction of the biphenyl moiety with aromatic systems and the trimethylsilyl group with silicon-based substrates. These interactions can influence the electronic properties and reactivity of the compound, making it useful in various chemical transformations.
Comparación Con Compuestos Similares
- Biphenyl-4-methanol
- Biphenyl-4-carboxylic acid
- Trimethylsilylbenzene
Uniqueness: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is unique due to the presence of both a biphenyl group and a trimethylsilyl group, which imparts distinct electronic and steric properties . This combination allows for unique reactivity patterns and applications that are not observed in similar compounds.
Propiedades
Número CAS |
648428-46-0 |
|---|---|
Fórmula molecular |
C16H18OSi |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
(4-phenylphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C16H18OSi/c1-18(2,3)16(17)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clave InChI |
XTPIKPFFTVDWGI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


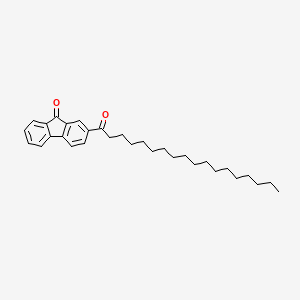
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)
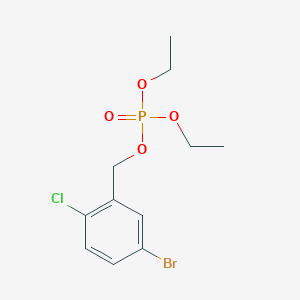
![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)
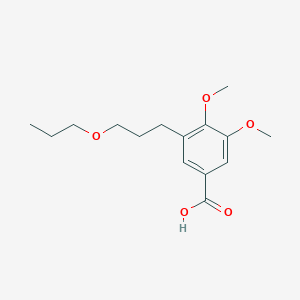
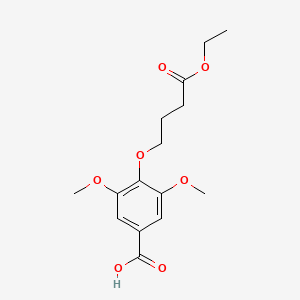
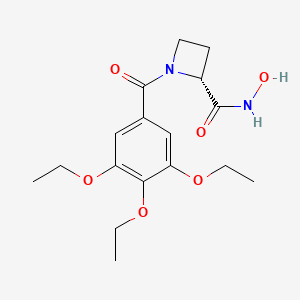
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)
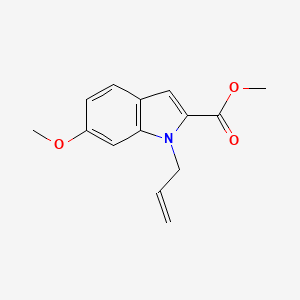
![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
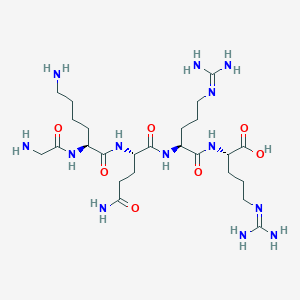
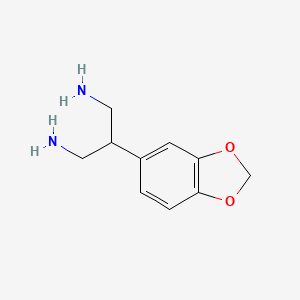
![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
